molecular formula C7H6BrF3N2 B12089391 (R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B12089391
M. Wt: 255.03 g/mol
InChI Key: GCNHEWOOSWFSNT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoroethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to form the desired product. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted pyridine derivative, while cross-coupling with phenylboronic acid can produce a phenyl-substituted pyridine.

Scientific Research Applications

®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group instead of the trifluoroethylamine group.

    2-(3-Bromopyridin-2-yl)acetonitrile: This compound features an acetonitrile group in place of the trifluoroethylamine group.

Uniqueness

®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1R)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

GCNHEWOOSWFSNT-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Br

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.